molecular formula C15H17N3O4S B2762139 3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(4-(methylsulfonyl)phenyl)propanamide CAS No. 1797888-92-6

3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(4-(methylsulfonyl)phenyl)propanamide

Cat. No.: B2762139
CAS No.: 1797888-92-6
M. Wt: 335.38
InChI Key: PDOYFMDLTHWGQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(4-(methylsulfonyl)phenyl)propanamide is a synthetic small molecule designed for research purposes, featuring a pyridazinone core. The pyridazinone scaffold is recognized as a privileged structure in medicinal chemistry and is known to be associated with a range of biological activities . This particular compound integrates a methylsulfonylphenyl group, a feature common in molecules designed to target enzyme active sites. Researchers may find this compound valuable for probing biological pathways where pyridazinone derivatives have shown activity, such as enzyme inhibition studies. For instance, pyridazinone-based benzenesulfonamides have been investigated as potent inhibitors of carbonic anhydrase isoforms (CA I, II, IX, XII) , and other pyridazinone compounds have been reported as phosphodiesterase (PDE) inhibitors . Its potential mechanism of action in a research setting could involve interaction with enzymatic targets, potentially leading to the modulation of inflammatory or other disease-relevant pathways . This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-(1-methyl-6-oxopyridazin-3-yl)-N-(4-methylsulfonylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4S/c1-18-15(20)10-6-12(17-18)5-9-14(19)16-11-3-7-13(8-4-11)23(2,21)22/h3-4,6-8,10H,5,9H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDOYFMDLTHWGQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)CCC(=O)NC2=CC=C(C=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(4-(methylsulfonyl)phenyl)propanamide is a complex organic molecule that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic properties based on diverse research findings.

Chemical Structure

The molecular structure of the compound can be represented as follows:

  • IUPAC Name : 3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(4-(methylsulfonyl)phenyl)propanamide
  • Molecular Formula : C17H19N3O3S
  • CAS Number : Not specified in the sources but can be derived from the chemical structure.

Biological Activity Overview

Research indicates that this compound possesses a variety of biological activities:

1. Antimicrobial Activity

Studies have shown that compounds with similar pyridazinone structures exhibit significant antimicrobial properties. For instance, derivatives of pyridazinones have been tested against various bacterial strains and fungi, demonstrating effective inhibition of growth.

2. Anticancer Properties

The anticancer potential of this compound has been explored through various in vitro studies. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation.

The biological activity is believed to stem from the compound's ability to interact with specific molecular targets, such as enzymes and receptors involved in cell signaling pathways. Computational studies suggest that it can bind effectively to these targets, altering their activity.

Table 1: Summary of Biological Activities

Activity TypeFindingsSource
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in specific cancer cell lines (e.g., A431, HT29)
MechanismBinds to protein targets affecting enzymatic activity

Case Study: Anticancer Activity

In a study published in MDPI, a series of pyridazinone derivatives were synthesized and evaluated for their anticancer activity against several cancer cell lines. The results indicated that certain modifications to the structure enhanced cytotoxic effects significantly, with IC50 values lower than those of standard chemotherapeutics like doxorubicin .

Table 2: Comparison with Related Compounds

Compound NameStructure TypeNotable Activity
1-(1-methyl-6-oxo-1,6-dihydropyridin-4-yl)piperidinePyridazinone derivativeAnticonvulsant
4-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)benzoic acidBenzoic acid derivativeAntimicrobial
N-[3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]naphthalene carboxamideNaphthalene derivativeAntitumor

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

The target compound’s dihydropyridazinone core distinguishes it from analogs like 3-(4-bromophenyl)-3-(4-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)-N-[(S)-1-phenylethyl]propanamide (), which contains a dihydropyrimidinone ring. For example, the dihydropyrimidinone derivative exhibits a triclinic crystal system (space group P1) with distinct bond angles (e.g., C–C–N = 119.3°) , whereas the dihydropyridazinone core in the target compound may favor planar geometry due to conjugation.

Substituent Effects

  • Methylsulfonyl Group : The 4-(methylsulfonyl)phenyl group in the target compound is shared with antimalarial agents like 3-(4-(methylsulfonyl)phenyl)-N-(3-(methylsulfonyl)phenyl)imidazo[1,2-b]pyridazin-6-amine (). This group enhances polarity and may improve pharmacokinetic profiles compared to analogs with chlorophenyl or benzyloxy groups ().

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Key Substituents Molecular Weight Notable Properties
Target Compound Dihydropyridazinone 4-(methylsulfonyl)phenyl Not provided High polarity, planar geometry
3-(4-Bromophenyl)-...-propanamide () Dihydropyrimidinone 4-bromophenyl, phenylethyl 442.31 g/mol Triclinic crystal system
Compound 9 () Propanamide Indol-3-yl, phenylthiazolyl Not provided Moderate activity (score 3,4,3)
Antimalarial Agent 35 () Imidazopyridazine 4-(methylsulfonyl)phenyl Not provided Brown oil, HPLC-MS confirmed

Research Findings and Implications

  • The methylsulfonyl group in the target compound is a critical pharmacophore, shared with bioactive analogs in and . Its absence in compounds correlates with lower activity scores.
  • Crystal data from and highlight how ring systems (dihydropyridazinone vs. dihydropyrimidinone) influence molecular packing and stability.
  • Synthetic challenges, such as regioselectivity in palladium-catalyzed reactions (), may apply to the target compound’s preparation.

Q & A

Basic: What are the standard synthetic pathways for this compound, and how can intermediates be characterized?

Answer:
The synthesis of this compound likely involves multi-step reactions, including:

  • Core formation : Constructing the pyridazinone ring via cyclization of dihydroxy precursors under acidic or basic conditions.
  • Sulfonamide coupling : Reacting the pyridazinone intermediate with 4-(methylsulfonyl)aniline using coupling agents like HBTU or DCC in aprotic solvents (e.g., DMF) .
  • Purification : Column chromatography (silica gel, gradient elution) to isolate intermediates, followed by recrystallization for final product purity.
    Characterization :
  • FTIR : Confirm carbonyl (C=O, ~1650–1700 cm⁻¹) and sulfonyl (S=O, ~1150–1250 cm⁻¹) groups.
  • NMR : Use ¹H and ¹³C NMR to verify substituent integration and chemical shifts (e.g., methyl groups at δ 2.5–3.5 ppm, aromatic protons at δ 7.0–8.5 ppm) .

Basic: What spectroscopic and computational methods are essential for structural validation?

Answer:

  • Experimental techniques :
    • 1D/2D NMR : Assign proton environments (e.g., NOESY for spatial proximity analysis) and heteronuclear correlations (HSQC, HMBC) for carbon connectivity .
    • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ ion matching theoretical mass within 5 ppm error).
  • Computational validation :
    • DFT calculations : Compare experimental NMR/IR data with simulated spectra from Gaussian or ORCA software to resolve ambiguities .

Advanced: How can reaction yield be optimized using computational modeling?

Answer:

  • Reaction path screening : Use quantum chemical software (e.g., Gaussian, CP2K) to model transition states and identify low-energy pathways for key steps like cyclization or coupling .
  • Solvent optimization : Predict solvent effects (polar aprotic vs. protic) using COSMO-RS simulations to enhance solubility and reduce side reactions.
  • Catalyst design : Screen catalysts (e.g., Pd or Cu complexes) via molecular docking or machine learning models to improve regioselectivity .

Advanced: How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?

Answer:

  • Multi-technique cross-validation :
    • Variable-temperature NMR : Resolve dynamic effects (e.g., rotamers causing split peaks) by acquiring spectra at 25°C and 50°C .
    • X-ray crystallography : Resolve tautomeric or conformational ambiguities via single-crystal diffraction (e.g., triclinic crystal system parameters: a = 7.147 Å, α = 118.5°) .
  • Isotopic labeling : Synthesize deuterated analogs to simplify splitting patterns in crowded aromatic regions .

Advanced: What experimental designs are critical for evaluating bioactivity against therapeutic targets?

Answer:

  • Target selection : Prioritize kinases or inflammatory enzymes (e.g., COX-2) based on structural similarity to sulfonamide-containing inhibitors .
  • Assay design :
    • In vitro enzyme inhibition : Use fluorescence polarization or calorimetry (ITC) to measure IC₅₀ values under physiological pH and temperature .
    • Cellular models : Validate cytotoxicity in cancer cell lines (e.g., MCF-7) via MTT assays, with dose-response curves (1–100 µM range) .
  • Control experiments : Include positive controls (e.g., celecoxib for COX-2) and assess off-target effects using proteome-wide activity-based profiling .

Advanced: What reactor design principles apply to scaling up synthesis while maintaining stereochemical integrity?

Answer:

  • Continuous flow reactors : Optimize residence time and mixing efficiency to prevent intermediate degradation (e.g., <5 seconds for unstable intermediates) .
  • Temperature/pH control : Use jacketed reactors with real-time monitoring (e.g., PAT tools) to maintain ±1°C accuracy during exothermic steps like sulfonamide coupling .
  • Catalyst immobilization : Employ fixed-bed reactors with heterogenized catalysts (e.g., Pd on Al₂O₃) to enhance recyclability and reduce metal leaching .

Advanced: How can metabolic stability and toxicity be assessed preclinically?

Answer:

  • In vitro ADME :
    • Microsomal stability : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS over 60 minutes .
    • CYP450 inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates.
  • In silico toxicity :
    • QSAR models : Predict hepatotoxicity (e.g., Derek Nexus) and mutagenicity (e.g., Ames test simulations) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.